molecular formula C9H14ClNO B12316029 2-Methoxy-3,5-dimethylaniline hydrochloride

2-Methoxy-3,5-dimethylaniline hydrochloride

Cat. No.: B12316029
M. Wt: 187.66 g/mol
InChI Key: CPHPTXGXYDDGBL-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-dimethylaniline hydrochloride is a chemical compound widely used in scientific research and industrial applications. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often utilized in the synthesis of other complex molecules and has significant applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-dimethylaniline hydrochloride typically involves the methylation of 3,5-dimethylaniline with methanol in the presence of an acid catalyst. The reaction conditions include heating the mixture to facilitate the methylation process. Another method involves the use of dimethyl ether as the methylating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction is carefully monitored to maintain optimal conditions and yield high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3,5-dimethylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-dimethylaniline hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of different metabolites. The compound’s methoxy and methyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3,5-dimethylpyridine hydrochloride
  • 2-Methoxy-3,5-dimethylpyridine hydrochloride
  • 2-Methoxy-3,5-dimethylbenzene hydrochloride

Uniqueness

2-Methoxy-3,5-dimethylaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical reactions and applications.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-methoxy-3,5-dimethylaniline;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-7(2)9(11-3)8(10)5-6;/h4-5H,10H2,1-3H3;1H

InChI Key

CPHPTXGXYDDGBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C.Cl

Origin of Product

United States

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